molecular formula C14H23N5O2S B10928426 1-ethyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide

1-ethyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10928426
M. Wt: 325.43 g/mol
InChI Key: FXIIGOHHPGPJIO-UHFFFAOYSA-N
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Description

1-ETHYL-N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes multiple pyrazole rings and sulfonamide groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the condensation of appropriate pyrazole derivatives with sulfonamide precursors. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product yield. For instance, the condensation reaction of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal at ambient temperature followed by heating can provide the anticipated pyrazole product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high efficiency and consistency in product quality. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonamide groups to amines under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the pyrazole rings .

Scientific Research Applications

1-ETHYL-N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for

Properties

Molecular Formula

C14H23N5O2S

Molecular Weight

325.43 g/mol

IUPAC Name

1-ethyl-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C14H23N5O2S/c1-6-18-11(3)13(8-15-18)10-17(5)22(20,21)14-9-16-19(7-2)12(14)4/h8-9H,6-7,10H2,1-5H3

InChI Key

FXIIGOHHPGPJIO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CN(C)S(=O)(=O)C2=C(N(N=C2)CC)C)C

Origin of Product

United States

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